N-Cyclohexyl 4-bromo-3-methoxybenzamide
Overview
Description
N-Cyclohexyl 4-bromo-3-methoxybenzamide is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.2 g/mol. The purity is usually 95%.
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Biological Activity
N-Cyclohexyl 4-bromo-3-methoxybenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of CHBrNO and a molecular weight of approximately 312.2 g/mol, this compound features a cyclohexyl group, a bromine atom, and a methoxy group attached to a benzamide structure. Its unique chemical properties suggest various pharmacological applications, particularly in anti-inflammatory and anticancer therapies.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways. This suggests that the compound may serve as a lead candidate for developing new anti-inflammatory drugs. The mechanism of action is likely related to its structural features, which allow it to interact with specific biological targets.
Anticancer Potential
In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. Compounds with similar structural characteristics have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.
Comparative Analysis with Related Compounds
The biological activity of this compound can be better understood by comparing it with structurally related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Methyl 4-bromo-3-methoxybenzamide | Methyl group instead of cyclohexyl | More polar; different biological activity profile |
N-Cyclohexyl 4-chloro-3-methoxybenzamide | Chlorine instead of bromine | Different reactivity due to halogen substitution |
N-Cyclopentyl 4-bromo-3-methoxybenzamide | Cyclopentyl group instead of cyclohexyl | Smaller ring size may affect binding interactions |
N-Cyclobutyl 4-bromo-3-methoxybenzamide | Cyclobutyl group | Further reduction in steric bulk; altered properties |
This table illustrates how modifications in substituents and ring size can significantly influence the chemical behavior and biological activity of similar compounds.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom and methoxy group play crucial roles in binding interactions with target proteins or enzymes. These interactions may disrupt specific signaling pathways involved in inflammation and cancer progression.
Study on Anti-inflammatory Effects
A study focusing on the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its potential use in inflammatory diseases .
Evaluation of Anticancer Activity
In another study, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at relatively low concentrations .
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGBJKQZGYGQQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674714 | |
Record name | 4-Bromo-N-cyclohexyl-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-40-1 | |
Record name | 4-Bromo-N-cyclohexyl-3-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclohexyl-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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